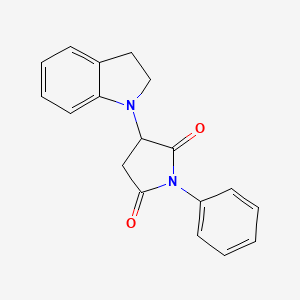

3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione

Description

Properties

CAS No. |

144040-35-7 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

3-(2,3-dihydroindol-1-yl)-1-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C18H16N2O2/c21-17-12-16(18(22)20(17)14-7-2-1-3-8-14)19-11-10-13-6-4-5-9-15(13)19/h1-9,16H,10-12H2 |

InChI Key |

MUCSPPYIZOAGTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4 |

solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reactants : Indole (10 mmol), maleimide (30 mmol), BF3·OEt2 (10 mol%).

-

Solvent : Acetic acid (50 mL).

-

Workup : Concentrate under reduced pressure, purify via column chromatography (ethyl acetate/hexane).

Key Data :

Mechanistic Insight :

BF3·OEt2 activates maleimide, enabling electrophilic attack at indole’s C3 position. The reaction proceeds via a Wheland intermediate, followed by cyclization to form the pyrrolidine-2,5-dione core.

Cyclization of Succinimide Derivatives

Advantages :

-

Enables late-stage diversification of both aryl and indoline groups.

-

Compatible with electron-rich and electron-deficient substrates.

Lawesson’s Reagent-Mediated Deoxygenation

Deoxygenation of γ-keto succinimides using Lawesson’s reagent provides access to pyrrolidine-2,5-diones.

Procedure:

-

Reactants : γ-Keto succinimide (0.1 mmol), Lawesson’s reagent (1.7 equiv).

-

Solvent : Toluene or DCE.

Optimization Data :

| Entry | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 1 | Toluene | 110 | 2 | 34% |

| 2 | DCM | 110 | 2 | 12% |

| 3 | THF | 110 | 2 | N.D. |

Key Insight :

Toluene maximizes yield due to its high boiling point and compatibility with Lawesson’s reagent.

Transition Metal-Catalyzed C–H Activation

Rhodium-catalyzed C–H functionalization offers atom-economical access to the target compound.

Procedure:

-

Reactants : N-Acetylindoline (0.1 mmol), phenylboronic acid (0.2 mmol).

-

Catalyst : [RhCp*Cl2]2 (5 mol%), AgSbF6 (20 mol%).

-

Solvent : DCE (1 mL).

Key Data :

Mechanism :

Rhodium(III) catalyzes directed C–H activation at indoline’s C7 position, followed by oxidative coupling with phenylboronic acid.

Photochemical Methods

UV irradiation of benzotriazoles with maleimides generates diradicals that undergo cycloaddition to form pyrroloindoles.

Procedure:

-

Reactants : Benzotriazole (2 mmol), N-phenylmaleimide (4 mmol).

-

Solvent : Acetonitrile (100 mL).

Key Data :

Limitations :

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 89% | Low | High | One-pot, minimal purification |

| Cyclization | 51–72% | Medium | Moderate | Modular substituent introduction |

| Lawesson’s Reagent | 34% | High | Low | Access to deoxygenated products |

| C–H Activation | 85% | High | Low | Atom-economical |

| Photochemical | 35–60% | Medium | Low | Novel radical pathways |

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione is , with a molecular weight of approximately 296.33 g/mol. The compound features a pyrrolidine core linked to an indole moiety, which contributes to its biological activity and potential therapeutic uses.

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant properties. For instance, studies have shown that compounds similar to 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione can modulate voltage-gated sodium and calcium channels. In particular, a related compound demonstrated a higher efficacy in seizure models compared to standard medications like valproic acid and ethosuximide .

2. Antinociceptive Effects

The compound has also been evaluated for its antinociceptive (pain-relieving) properties. In vitro studies revealed that certain derivatives showed significant inhibition of pain pathways, suggesting potential for development as analgesics .

3. Anti-inflammatory Properties

The anti-inflammatory activity of pyrrolidine derivatives has been documented through various assays measuring cytokine production in stimulated human peripheral blood mononuclear cells. Compounds exhibiting structural similarities to 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione were effective in reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Organic Electronics Applications

1. Photovoltaic Materials

Due to the electronic properties of the indole and pyrrolidine structures, derivatives of this compound are being investigated as potential materials for organic photovoltaics (solar cells). Their ability to act as electron acceptors makes them suitable candidates for enhancing the efficiency of solar energy conversion technologies .

2. Non-linear Optical Applications

The compound's structure allows it to function as a chromophore in non-linear optical devices. The presence of active methylene groups enables functionalization that can improve the optical properties necessary for applications in telecommunications and advanced imaging systems .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study published in MDPI explored the anticonvulsant effects of various pyrrolidine derivatives. The most promising compound was found to have an ED50 significantly lower than established treatments, suggesting a new avenue for drug development targeting epilepsy .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation highlighted the anti-inflammatory capabilities of specific derivatives in human cell cultures. The study demonstrated that these compounds effectively inhibited cytokine production under inflammatory conditions, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione and related compounds:

Key Observations:

Phenyl at position 1 distinguishes it from alkyl-substituted derivatives (e.g., butyl or propyl chains in ), which may alter membrane permeability or target binding .

Synthetic Pathways :

- The synthesis of pyrrolidine-2,5-dione derivatives typically involves alkylation of succinimide precursors (e.g., bromoalkyl intermediates reacting with indole-containing nucleophiles) .

- Thiazole-linked analogs (e.g., 3i–k in ) require additional steps, such as condensation with thiazole precursors under basic conditions .

Biological Activity :

- Serotonin Transporter (SERT) Affinity : Alkylated 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives exhibit SERT binding, suggesting the target compound may share this mechanism .

- Fluorinated Indoles : The 5-fluoro substitution in enhances metabolic stability, a feature absent in the target compound but relevant for pharmacokinetic optimization .

Data Gaps and Recommendations:

- Pharmacokinetic Profiling: No data on solubility, logP, or metabolic stability are available for the target compound.

- In Vitro Screening: Priority should be given to testing against SERT, dopamine transporter (DAT), and monoamine oxidase (MAO) enzymes.

Biological Activity

The compound 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione belongs to the pyrrolidine-2,5-dione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C19H16N2O2

- Molecular Weight : 304.3 g/mol

- CAS Number : 6960-07-2

Research indicates that compounds within the pyrrolidine-2,5-dione class exhibit a variety of biological activities, primarily due to their ability to interact with specific protein targets. Notably:

- Antibacterial Activity : The compound has been identified as an inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a key target for developing new antibiotics against multidrug-resistant strains. The presence of specific structural features, such as hydroxyl and heteroaryl groups, enhances its inhibitory effects on PBP3 .

- Anticancer Properties : Pyrrolidine derivatives have shown promise in cancer treatment by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study 1: Antibacterial Activity Against Pseudomonas aeruginosa

A study screened a library of compounds for PBP3 inhibitors and identified several pyrrolidine-2,5-dione derivatives as potent inhibitors. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong antibacterial potential without significant cytotoxicity .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 1 | 19 ± 1 | PBP3 Inhibition |

| Compound 2 | 24 ± 20 | PBP3 Inhibition |

Case Study 2: Anticancer Activity

In vitro studies have shown that pyrrolidine derivatives can induce cell death in cancer cell lines through apoptosis. For instance, a derivative of the compound was tested against breast cancer cells and resulted in a significant reduction in cell viability at concentrations above 10 µM .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| HeLa (Cervical) | 20 | 30 |

Summary of Biological Activities

The biological activities of 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione can be summarized as follows:

- Antibacterial : Effective against multidrug-resistant bacteria by inhibiting PBP3.

- Anticancer : Induces apoptosis in various cancer cell lines.

- Anti-inflammatory : Potential to modulate inflammatory responses.

Q & A

Q. What are the standard synthetic routes for 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of indole derivatives with activated pyrrolidine-2,5-dione precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or toluene/ethanol mixtures are common for facilitating nucleophilic substitutions .

- Catalysts : Base catalysts (e.g., K₂CO₃) or transition metal catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance reaction efficiency .

- Temperature control : Reactions often proceed under reflux (80–120°C) to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization ensures product purity, monitored via TLC and NMR .

Table 1. Example Reaction Conditions for Pyrrolidine-2,5-dione Derivatives

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole activation | Toluene | – | Reflux | ~60 | |

| Cyclization | Ethanol | Fe₂O₃@SiO₂/In₂O₃ | 80 | ~75 |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Determines crystal packing and dihedral angles (e.g., 64.58° between heterocyclic rings in related compounds) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns .

- HPLC/MS : Validates purity (>95%) and molecular weight .

- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or reactivity of this compound?

Methodological Answer:

- Reaction pathway modeling : Density Functional Theory (DFT) calculates transition-state energies to predict feasible pathways .

- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .

- Catalyst screening : Quantum mechanics/molecular mechanics (QM/MM) identifies optimal catalysts (e.g., metal oxides) for regioselective cyclization .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?

Methodological Answer:

- Cross-validation : Compare computational intermediates with experimental LC-MS/MS data to detect unaccounted pathways .

- Crystallographic analysis : Verify steric hindrance or packing effects (e.g., C–H⋯π interactions in crystal lattices) that may alter reactivity .

- Isolation of intermediates : Trapping reactive species (e.g., via low-temperature NMR) clarifies mechanistic discrepancies .

Q. How to design structure-activity relationship (SAR) studies for this compound's potential bioactivity?

Methodological Answer:

- Analog synthesis : Modify substituents on the indole or phenyl rings to assess electronic/steric effects .

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity against cell lines, correlating IC₅₀ values with substituent properties .

- Molecular docking : Predict binding modes using protein crystal structures (e.g., PDB entries) to prioritize synthetic targets .

Data Contradiction Analysis Example

Scenario : Discrepancy observed in reaction yields under identical conditions.

Resolution Workflow :

Purity check : Re-analyze starting materials via HPLC to rule out impurities .

Kinetic profiling : Monitor reaction progress in situ (e.g., via FT-IR) to detect side reactions .

Computational reevaluation : Adjust DFT parameters (e.g., solvation model) to align with experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.